[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine
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Overview
Description
[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine is an organic compound characterized by the presence of a sulfamoyl group attached to a 3,5-dichlorophenyl ring and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dichlorophenyl)sulfamoyl]dimethylamine typically involves the reaction of 3,5-dichlorophenylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethylamine hydrochloride and 3,5-dichlorophenylsulfonyl chloride. The reaction is often conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of [(3,5-Dichlorophenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dichlorophenyl)sulfamoyl]benzoic acid
- [(3,5-Dichlorophenyl)sulfamoyl]methylamine
- [(3,5-Dichlorophenyl)sulfamoyl]ethylamine
Uniqueness
[(3,5-Dichlorophenyl)sulfamoyl]dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamine group, in particular, influences its reactivity and interaction with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
1,3-dichloro-5-(dimethylsulfamoylamino)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)11-8-4-6(9)3-7(10)5-8/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOARDNDHDPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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